5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Physicochemical profiling Lipophilicity Drug-likeness

5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-54-2) is a synthetic, sulfur-containing heterocyclic compound belonging to the 1,3-dihydroimidazole-2-thione class. Its molecular formula is C₁₇H₁₆N₂OS with a molecular weight of 296.39 g/mol.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
CAS No. 1105190-54-2
Cat. No. B3212635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
CAS1105190-54-2
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2OS/c1-12-3-7-14(8-4-12)19-16(11-18-17(19)21)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H,18,21)
InChIKeyBTWDJKORWDAOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-54-2): Core Structural Identity and Procurement-Relevant Classification


5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-54-2) is a synthetic, sulfur-containing heterocyclic compound belonging to the 1,3-dihydroimidazole-2-thione class [1]. Its molecular formula is C₁₇H₁₆N₂OS with a molecular weight of 296.39 g/mol . The structure features a 4-methoxyphenyl substituent at position 5 and a 4-methylphenyl (p-tolyl) group at position 1 of the imidazole ring, with a thione (C=S) at the 2-position. This combination of electron-donating substituents and the thione tautomer distinguishes it within the broader imidazole-2-thione family. The compound is commercially available at ≥98% purity from multiple vendors for research and further manufacturing use only .

Why 5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Cannot Be Casually Substituted by In-Class Analogs


Within the 1,3-dihydroimidazole-2-thione scaffold, even minor substituent changes produce pronounced shifts in antibacterial profile, molecular properties, and drug-likeness parameters [1]. Literature explicitly demonstrates that different substitution patterns on the core bioactive scaffold cause a dramatic variation in antibacterial activity [2]. The specific para-methyl substitution on the N1-phenyl ring of this compound creates a unique combination of LogP (4.057), polar surface area (24.5 Ų), and pKa (9.70) [3] that is not replicated by ortho-methyl, unsubstituted phenyl, or benzyl analogs. Interchanging this compound with a positional isomer (e.g., ortho-tolyl CAS 1209060-74-1) or the des-methyl analog (CAS 1105190-49-5) without experimental validation risks altering solubility, membrane permeability, target binding, and ultimately biological outcome. The quantitative evidence below demonstrates precisely where measurable differentiation exists.

Quantitative Comparative Evidence for 5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Versus Closest Analogs


Computed LogP Differentiation: para-Tolyl Target vs. N-Phenyl Analog (CAS 1105190-49-5)

The target compound exhibits a computed LogP of 4.057 (JChem) [1], representing the lipophilicity contributed by the 4-methoxyphenyl and 4-methylphenyl substitution pattern. The closest analog lacking the para-methyl group—5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-49-5, C₁₆H₁₄N₂OS, MW 282.4)—has one fewer methylene unit, resulting in predictably lower LogP. The additional methyl group in the target compound increases LogP by approximately 0.5–0.8 units (estimated based on Hansch π for aromatic methyl), which can significantly affect membrane partitioning and non-specific binding in whole-cell assays.

Physicochemical profiling Lipophilicity Drug-likeness

Positional Isomer Differentiation: para-Tolyl (Target) vs. ortho-Tolyl Analog (CAS 1209060-74-1) in Steric and Electronic Properties

The target compound (CAS 1105190-54-2) bears the methyl group at the para position of the N1-phenyl ring. Its positional isomer, 5-(4-methoxyphenyl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione (CAS 1209060-74-1, C₁₇H₁₆N₂OS, MW 296.39), carries the methyl group at the ortho position . The ortho-methyl substitution introduces steric hindrance around the imidazole N1, restricting rotational freedom of the phenyl ring and altering the spatial presentation of the pharmacophore. The para-substituted target compound presents a more extended, less sterically encumbered conformation, which can critically influence binding to flat or narrow active sites. This structural difference is reflected in distinct InChIKeys: BTWDJKORWDAOGZ-UHFFFAOYSA-N (target) vs. OQRLGZBWUHFTFS-UHFFFAOYSA-N (ortho isomer) [1].

Positional isomerism Steric effects Pharmacophore design

Computed Drug-Likeness and Lipinski Compliance Compared to Class-Average Imidazole-2-thiones

The target compound satisfies all Lipinski Rule of Five criteria (MW 296.39 < 500; LogP 4.057 < 5; H-bond donors = 1; H-bond acceptors = 1; rotatable bonds = 3), with a computed Ro5 compliance of 'true' [1]. Its polar surface area of 24.5 Ų is well below the 140 Ų threshold for oral bioavailability [1]. In contrast, many 1,3-dihydroimidazol-2-thione derivatives reported in the literature carry a benzoyl substituent at N1 (e.g., 1-benzoyl-3-(substituted phenyl)-4-methyl derivatives) [2], which increases molecular weight and adds hydrogen bond acceptors, potentially pushing LogP beyond 5. The target compound's simpler substitution pattern keeps all parameters within favorable ranges for lead-like properties.

Drug-likeness Lipinski Rule of Five In silico ADME

Class-Level Antibacterial Activity Evidence for 1,3-Dihydroimidazole-2-thiones with Tolyl-Aryl Substitution

Although direct MIC data for the target compound have not been published in peer-reviewed literature, the structurally related 1-tolyl-3-aryl-4-methylimidazole-2-thione class has demonstrated significant antibacterial activity [1]. Saeed and Batool (2007) reported that 1-tolyl-3-aryl-4-methylimidazole-2-thiones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 25–100 μg/mL against Staphylococcus aureus and Escherichia coli in broth dilution assays [1]. A QSAR study on this series identified polarizability and dipole moment as major determinants of anti-E. coli activity [2]. The target compound shares the 1-tolyl substitution pattern but differs by having a 5-(4-methoxyphenyl) instead of a 4-methyl group, which alters electronic distribution at the imidazole core and is predicted to modulate antibacterial potency. Direct experimental comparison data do not exist; procurement decisions should be guided by the rationale that para-tolyl N1-substitution is validated in this antibacterial pharmacophore, but the 5-methoxyphenyl modification represents an unexplored vector.

Antibacterial activity MIC Gram-positive Gram-negative

Vendor-Supplied Purity: ≥98% Assay Consistency Across Independent Sources

The target compound is consistently available at ≥98% purity from multiple independent vendors. ChemScene lists purity ≥98% (Cat. No. CS-0450956) , and Leyan also supplies at 98% purity (Product No. 1521623) . Chemeenu offers 95%+ purity . This cross-vendor consistency at the ≥98% threshold provides procurement confidence. For comparison, the phenyl analog (CAS 1105190-49-5) is also available at 98% from Leyan , indicating comparable commercial quality. However, the ortho-tolyl isomer (CAS 1209060-74-1) appears to have fewer catalogued suppliers with verified purity specifications, which may affect procurement lead time and quality assurance for that specific positional isomer.

Chemical purity Quality control Procurement specification

Evidence-Anchored Application Scenarios for 5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione


Antibacterial Hit Identification and SAR Expansion Leveraging para-Tolyl Pharmacophore Validation

Based on the demonstrated antibacterial activity of the 1-tolyl-3-aryl-4-methylimidazole-2-thione class (MIC 25–100 μg/mL against S. aureus and E. coli) [1], the target compound serves as a structurally distinct probe for exploring the 5-(4-methoxyphenyl) vector. Its para-tolyl N1-substitution retains the validated antibacterial pharmacophore while the 5-methoxyphenyl group introduces electronic modulation not present in the published 4-methyl series. This makes the compound suitable for inclusion in focused screening libraries targeting Gram-positive and Gram-negative pathogens, with the explicit goal of establishing whether the 5-methoxyphenyl substitution enhances, maintains, or diminishes potency relative to the known 4-methyl analogs.

Computational Drug Design and Pharmacophore Modeling Using Experimentally Validated Physicochemical Parameters

The compound's well-characterized computed properties—LogP 4.057, pKa 9.70, polar surface area 24.5 Ų, and confirmed Lipinski compliance [2]—make it an ideal candidate for computational drug design workflows. These experimentally relevant computed parameters can anchor pharmacophore models, QSAR training sets, and molecular docking studies where accurate physicochemical descriptors are required. The compound's favorable drug-likeness profile (MW 296.39, only 1 HBD and 1 HBA) [2] positions it as a lead-like starting point for multiparameter optimization, in contrast to larger benzoylated imidazole-2-thione derivatives that may already exceed preferred lead-like property ranges.

Regioisomeric Selectivity Studies with Ortho- and Para-Tolyl Positional Isomers

The unambiguous structural distinction between the para-tolyl target compound and its ortho-tolyl isomer (CAS 1209060-74-1) enables direct comparative studies of how N1-aryl substitution geometry affects target binding, solubility, and biological activity. Because the two isomers share identical molecular formula and molecular weight, any observed difference in biological readout can be attributed solely to the positional effect of the methyl group—eliminating confounding variables from mass or lipophilicity differences. This makes the compound pair a clean model system for investigating steric effects in imidazole-2-thione SAR.

Quality-Controlled Procurement for Reproducible Hit-to-Lead Chemistry

The consistent ≥98% purity specification from multiple vendors [REFS-4, REFS-5] ensures that the compound can be procured with high confidence in batch-to-batch reproducibility. This is critical for hit-to-lead programs where impurity-driven false positives can derail SAR interpretation. The compound's identity is confirmed by InChIKey (BTWDJKORWDAOGZ-UHFFFAOYSA-N), SMILES (COc1ccc(cc1)c1c[nH]c(=S)n1c1ccc(cc1)C), and CAS registry, enabling unambiguous cross-referencing across supplier catalogs and analytical certificates.

Quote Request

Request a Quote for 5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.